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Compound of Interest

Compound Name: 9-(4-Ethynylphenyl)carbazole

Cat. No.: B1356723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthesis of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest in materials
science and medicinal chemistry due to its unique electronic and structural features. This
document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for
its synthesis via the Sonogashira coupling reaction.

Spectroscopic Data

While a complete, unified experimental dataset for 9-(4-ethynylphenyl)carbazole is not readily
available in a single public source, the following tables summarize the expected spectroscopic
data based on the analysis of its constituent moieties and data from closely related carbazole
derivatives.

Table 1: Predicted *"H NMR Spectroscopic Data

The proton NMR spectrum of 9-(4-ethynylphenyl)carbazole is expected to show distinct
signals for the carbazole and the ethynylphenyl protons. The chemical shifts (d) are predicted
based on known values for similar carbazole derivatives.
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Chemical Shift (6, ppm) Multiplicity Assignment

Protons on the carbazole ring
~8.15 Doublet adjacent to the nitrogen

(positions 4, 5)

Protons on the ethynylphenyl

~7.60-7.70 Multiplet )
ring
] Protons on the carbazole ring
~7.40-7.50 Multiplet N
(positions 2, 7)
] Protons on the carbazole ring
~7.25-7.35 Multiplet -
(positions 1, 3, 6, 8)
~3.10 Singlet Acetylenic proton (-C=CH)

Note: Predicted values are based on general spectral data for N-aryl carbazoles and ethynyl-
substituted aromatic compounds.

Table 2: Predicted **C NMR Spectroscopic Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm)

Assignment

Quaternary carbons of the carbazole ring

140 attached to nitrogen

133 Carbons of the ethynylphenyl ring attached to
the carbazole

~128-132 Aromatic carbons of the ethynylphenyl ring

~126 Aromatic carbons of the carbazole ring

~123 Aromatic carbons of the carbazole ring

~120 Aromatic carbons of the carbazole ring

~110 Aromatic carbons of the carbazole ring

~83 Acetylenic carbon (-C=CH)

~78 Acetylenic carbon (-C=CH)

Note: These are expected chemical shift ranges and can vary based on the solvent and

experimental conditions.

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum is crucial for identifying the key functional groups within 9-(4-

ethynylphenyl)carbazole.

Frequency (cm™?)

Vibrational Mode

~3300 C-H stretch (alkyne)
~3050 C-H stretch (aromatic)
~2110 C=C stretch (alkyne)

~1600, 1480, 1450

C=C stretch (aromatic)

~750

C-H bend (aromatic)
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Table 4: Predicted UV-Vis Spectroscopic Data

The UV-Vis absorption spectrum, typically recorded in a solvent like dichloromethane or THF,
reveals the electronic transitions within the conjugated 1t-system.

Amax (nm) Solvent

~293, 325, 338 Dichloromethane

Note: The absorption maxima are based on the UV-Vis spectra of carbazole and its derivatives.

Experimental Protocols

The primary method for the synthesis of 9-(4-ethynylphenyl)carbazole is the Sonogashira
cross-coupling reaction.

Synthesis of 9-(4-ethynylphenyl)carbazole via
Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of a 9-
halocarbazole with 4-ethynylphenylboronic acid or a related ethynylating agent.

Materials:

9-lodo-9H-carbazole (or 9-Bromo-9H-carbazole)

 4-Ethynylphenylboronic acid pinacol ester

o Palladium(ll) acetate (Pd(OAc)2)

e Triphenylphosphine (PPhs)

o Copper(l) iodide (Cul)

e Potassium carbonate (K2COs)

e Toluene (anhydrous)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1356723?utm_src=pdf-body
https://www.benchchem.com/product/b1356723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e N,N-Dimethylformamide (DMF, anhydrous)
Procedure:

e To an oven-dried Schlenk flask, add 9-iodo-9H-carbazole (1.0 eq), 4-ethynylphenylboronic
acid pinacol ester (1.2 eq), palladium(ll) acetate (0.02 eq), triphenylphosphine (0.08 eq),
copper(l) iodide (0.04 eq), and potassium carbonate (3.0 eq).

» Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
e Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v) via syringe.

o Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
e Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to yield 9-(4-ethynylphenyl)carbazole as a solid.

Visualizations
Synthetic Pathway Diagram

Reactants

9-lodo-9H-carbazole

Sonogashira
Pd(OAc)2 / PPhs Coupling

Cul / K2COs 9-(4-Ethynylphenyl)carbazole

4-Ethynylphenylboronic acid
pinacol ester
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Caption: Sonogashira coupling for the synthesis of 9-(4-ethynylphenyl)carbazole.

General Experimental Workflow
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Caption: General workflow for the synthesis and characterization of the target compound.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 9-(4-
ethynylphenyl)carbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1356723#spectroscopic-data-nmr-ir-uv-vis-of-9-4-
ethynylphenyl-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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